molecular formula C2HClFN B1655411 Chlorofluoroacetonitrile CAS No. 359-05-7

Chlorofluoroacetonitrile

Cat. No.: B1655411
CAS No.: 359-05-7
M. Wt: 93.49 g/mol
InChI Key: UJXQQYGDYCLXGP-UHFFFAOYSA-N
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Description

Chlorofluoroacetonitrile is an organic compound with the molecular formula C2HClFN. It is a derivative of acetonitrile where one of the hydrogen atoms is replaced by a chlorine atom and another by a fluorine atom. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorofluoroacetonitrile can be synthesized through several methods. One common approach is the halogenation of acetonitrile. In this process, acetonitrile is reacted with chlorine and fluorine gases under controlled conditions to introduce the halogen atoms.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation reactions. These reactions are typically carried out in specialized reactors that can handle the corrosive nature of the halogens. The process requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: Chlorofluoroacetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of chlorofluoroacetic acid.

  • Reduction: Reduction reactions can produce chlorofluoroethylamine.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chlorofluoroacetonitrile has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: this compound derivatives are explored for their potential use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Chlorofluoroacetonitrile exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity.

Molecular Targets and Pathways:

  • Enzymes: this compound can inhibit or activate certain enzymes, altering metabolic pathways.

  • Biomolecules: It may bind to specific biomolecules, influencing their function and behavior.

Comparison with Similar Compounds

  • Bromofluoroacetonitrile

  • Iodofluoroacetonitrile

  • Chlorofluoromethanenitrile

  • Bromochloroacetonitrile

Properties

IUPAC Name

2-chloro-2-fluoroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClFN/c3-2(4)1-5/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXQQYGDYCLXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501430
Record name Chloro(fluoro)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-05-7
Record name Acetonitrile, chlorofluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro(fluoro)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorofluoroacetonitrile
Reactant of Route 2
Chlorofluoroacetonitrile
Reactant of Route 3
Chlorofluoroacetonitrile
Reactant of Route 4
Reactant of Route 4
Chlorofluoroacetonitrile
Reactant of Route 5
Reactant of Route 5
Chlorofluoroacetonitrile
Reactant of Route 6
Chlorofluoroacetonitrile

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